A Technical Guide to 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester: A Cornerstone Building Block in Modern Drug Discovery
A Technical Guide to 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester: A Cornerstone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1-Methyl-4-phenylpiperidine Motif
In the landscape of medicinal chemistry, the 1-methyl-4-phenylpiperidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] Its rigid framework allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of a boronic acid pinacol ester at the para-position of the phenyl ring transforms this valuable scaffold into a versatile and highly reactive building block for synthetic chemists. This guide provides an in-depth technical overview of 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester, from its synthesis and physicochemical properties to its critical role in the construction of complex drug molecules via the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Structural Attributes
4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester is a stable, solid compound that is amenable to standard laboratory handling and storage conditions, typically at 2-8°C.[3] The pinacol ester group confers enhanced stability compared to the corresponding boronic acid, preventing premature decomposition and protodeboronation, which is a common challenge with boronic acids.[4] This stability is a key advantage in multi-step syntheses, ensuring the integrity of the reagent until its intended use.
| Property | Value | Source |
| CAS Number | 1247000-92-5 | [3][5] |
| Molecular Formula | C₁₈H₂₈BNO₂ | [3] |
| Molecular Weight | 301.23 g/mol | [3] |
| Appearance | Solid | |
| Storage | 2-8°C | [3] |
Synthesis of 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester: The Miyaura Borylation
The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[4][6] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with bis(pinacolato)diboron (B₂pin₂). The synthesis of the target compound would logically start from 1-methyl-4-(4-bromophenyl)piperidine.
Conceptual Synthesis Workflow
The synthesis can be conceptually broken down into two main stages: the formation of the aryl halide precursor and the subsequent Miyaura borylation.
Caption: Conceptual workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Miyaura Borylation
This protocol is a representative procedure based on established Miyaura borylation methodologies.[7][8]
Materials:
-
1-Methyl-4-(4-bromophenyl)piperidine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, oven-baked flask is added 1-Methyl-4-(4-bromophenyl)piperidine (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and potassium acetate (2.0-3.0 eq.).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous dioxane or DMSO is added, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq.).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove the palladium catalyst and inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[9] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutical agents.[10]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Application in the Synthesis of a Kinase Inhibitor Scaffold
While specific examples of approved drugs synthesized using this exact building block are proprietary, its application can be illustrated in the context of synthesizing scaffolds for kinase inhibitors, a major class of therapeutic agents. Many kinase inhibitors feature a biaryl or heteroaryl core, which is readily accessible through Suzuki-Miyaura coupling.
Hypothetical Synthesis of a Biaryl Kinase Inhibitor Core:
Reaction Scheme: Coupling of 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester with a halogenated heterocyclic core (e.g., a bromopyrimidine or bromopyridine derivative), which is a common feature in kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester
-
Aryl or heteroaryl halide (e.g., 2-bromo-pyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., aqueous sodium carbonate or potassium phosphate)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq.), 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester (1.1-1.5 eq.), and the palladium catalyst (0.01-0.05 eq.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas.
-
The solvent system and the aqueous base are added via syringe.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring for 2-12 hours, with progress monitored by TLC or LC-MS.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography or recrystallization to yield the desired biaryl product.
Conclusion: A Versatile Tool for Accelerated Drug Discovery
4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester stands out as a highly valuable and versatile building block for drug discovery and development. Its inherent stability, coupled with its reactivity in the robust and reliable Suzuki-Miyaura cross-coupling reaction, provides medicinal chemists with a powerful tool for the efficient construction of complex molecular architectures. The ability to readily introduce the pharmacologically significant 1-methyl-4-phenylpiperidine moiety into a wide range of scaffolds accelerates the exploration of chemical space and the optimization of lead compounds, ultimately contributing to the development of novel and effective therapeutics.
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1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. (n.d.). MySkinRecipes. Retrieved January 2, 2026, from [Link]
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4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester CAS#: 1247000-92-5. (n.d.). ChemWhat. Retrieved January 2, 2026, from [Link]
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Discover the Versatility of 4-Aminophenylboronic Acid Pinacol Ester in Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
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